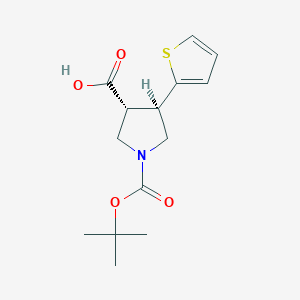

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1330750-24-7, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

The molecular formula of this compound is C14H19NO4S, with a molar mass of 297.37 g/mol. The compound features a pyrrolidine ring that is substituted with a tert-butoxycarbonyl (Boc) group and a thiophene moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H19NO4S |

| Molar Mass | 297.37 g/mol |

| Density | 1.276 g/cm³ |

| Boiling Point | 449.1 °C (predicted) |

| pKa | 4.22 (predicted) |

Biological Activity

Research indicates that this compound exhibits various biological activities that are primarily linked to its interactions with specific molecular targets:

1. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, potentially inhibiting their activity. This inhibition can be crucial in therapeutic contexts, particularly for conditions involving dysregulated enzyme activity.

2. Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral properties, possibly through mechanisms that involve modulation of viral replication processes or interference with viral entry into host cells. Such properties make it a candidate for further investigation in antiviral drug development.

3. Antibacterial Activity

Recent investigations have highlighted the compound's antibacterial effects, particularly against strains of bacteria resistant to conventional antibiotics. This activity may be attributed to its ability to disrupt bacterial cell functions or inhibit essential bacterial enzymes.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Study 1: Enzyme Inhibition

In a study focusing on the inhibition of bacterial topoisomerases, this compound was identified as a dual inhibitor of DNA gyrase and topoisomerase IV from E. coli. The compound demonstrated potent antibacterial activity and good solubility in biological media, suggesting its potential as a lead compound in antibiotic development .

Study 2: Antiviral Activity

Research exploring the antiviral properties of related pyrrolidine derivatives indicated that modifications similar to those found in this compound could enhance antiviral efficacy against certain viral strains . The specific mechanisms remain under investigation but may involve direct interaction with viral proteins.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring : Utilizing appropriate reagents such as potassium permanganate or lithium aluminum hydride for oxidation and reduction processes.

- Introduction of Substituents : Employing nucleophilic substitution reactions to introduce the thiophene group.

- Purification : Techniques like chromatography are essential for isolating the desired product with high purity.

Properties

IUPAC Name |

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-2-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-7-9(10(8-15)12(16)17)11-5-4-6-20-11/h4-6,9-10H,7-8H2,1-3H3,(H,16,17)/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPYESYABXQNBZ-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.